molecular formula C10H8F3N3 B1399944 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1393125-57-9

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B1399944
CAS No.: 1393125-57-9
M. Wt: 227.19 g/mol
InChI Key: BOPUAJHAGIAXKV-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline (CAS 1393125-57-9) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrazole-aniline scaffold, a privileged structure in drug discovery that is found in a myriad of approved therapeutics and bioactive molecules . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to influence a compound's potency, metabolic stability, and membrane permeability. The core pyrazole structure is a prominent feature in numerous best-selling drugs used to treat various conditions, including cancers, HIV, rheumatoid arthritis, and migraines . Specifically, aniline-derived pyrazole compounds have been identified as potent antibacterial agents in research settings, showing selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . This makes this compound a valuable precursor for developing novel anti-infective agents aimed at combating multidrug-resistant bacteria. With a molecular formula of C 10 H 8 F 3 N 3 and a molecular weight of 227.19 g/mol, this aniline serves as a versatile synthetic intermediate. Its structure is amenable to further functionalization, allowing researchers to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyrazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-5-15-16(6-7)9-3-1-8(14)2-4-9/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPUAJHAGIAXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=C(C=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline are currently unknown. This compound is a synthetic building block, and its specific targets would depend on the context of its use, such as the specific reactions it’s involved in or the molecules it’s combined with.

Mode of Action

It’s known that this compound can be used in the synthesis of other compounds, suggesting that it may interact with various targets in different contexts.

Biological Activity

4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline is a compound of significant interest due to its diverse biological activities. The presence of the trifluoromethyl group and the pyrazole moiety contributes to its pharmacological potential, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Formula C9H8F3N3\text{Chemical Formula C}_9\text{H}_8\text{F}_3\text{N}_3

This compound features:

  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • A pyrazole ring , which is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit potent antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against Gram-positive bacteria, with minimal toxicity observed in various studies. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.78 to 3.125 μg/mL, indicating strong antimicrobial efficacy .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In studies comparing it with standard anti-inflammatory drugs like diclofenac and celecoxib, it exhibited promising results, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations around 10 µM .

CompoundIC50 (µM)Reference
This compound60.56
Diclofenac Sodium54.65

Antiparasitic Activity

The compound has also been investigated for its potential antiparasitic effects. Some studies suggest that pyrazole derivatives can inhibit the growth of Plasmodium species, the causative agents of malaria. For example, a related compound demonstrated an EC50 value of 0.010 µM against malaria parasites, highlighting the potential of trifluoromethyl-substituted pyrazoles in antimalarial drug development .

Case Studies

  • Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized various pyrazole derivatives, including those with trifluoromethyl substitutions, and evaluated their biological activities. Compounds showed significant anti-inflammatory activity and were compared favorably to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Screening : Another research effort focused on the antimicrobial properties of trifluoromethyl-substituted anilines. The study reported that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Pharmacological Applications

The compound has shown promising potential in drug development due to its antimicrobial properties and ability to influence biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline exhibit significant antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances the compound's efficacy by modulating its interaction with biological targets .

Case Study:
A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. Notably, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 7.41 mM for certain derivatives .

CompoundMIC (mM)Pathogen Tested
4a7.41Mycobacterium tuberculosis
4b6.25E. coli
4c10.00S. aureus

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Several studies have synthesized pyrazole derivatives that exhibit significant inhibitory activity against inflammatory markers such as TNF-α and IL-6.

Case Study:
In a study, specific derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone .

CompoundTNF-α Inhibition (%)Concentration (µM)
4g8510
4i7610
Dexamethasone761

Chemical Applications

In addition to its pharmacological uses, this compound plays a vital role in organic synthesis and catalysis.

Catalysis

The compound is utilized in C–F activation strategies, which are essential for synthesizing organofluorine compounds. This application is particularly relevant in developing new materials and pharmaceuticals.

Methods:
Reactions involving KOH in dimethylsulfoxide (DMSO) facilitate the activation of C–F bonds, allowing for the synthesis of various functionalized products.

Results:
One notable synthesis achieved a yield of 63% for the derivative 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline through such catalytic processes .

Summary of Findings

The applications of this compound span across pharmacology and organic chemistry, highlighting its versatility as a building block for drug development and synthetic chemistry.

Key Applications:

  • Antimicrobial agents: Effective against multiple pathogens.
  • Anti-inflammatory agents: Significant inhibition of inflammatory markers.
  • Catalytic processes: Useful in C–F bond activation for synthesizing organofluorine compounds.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction enables the formation of C-C bonds between the aryl bromide group (if present) and organoboron reagents. For example:

  • Reagents : Pd(PPh₃)₄, Na₂CO₃, and arylboronic acids.

  • Conditions : Reflux in THF/H₂O (3:1) at 80–100°C for 12–24 hrs .

  • Outcome : Produces biaryl derivatives for pharmaceutical intermediates .

Nitro Reduction and Subsequent Amidation

A three-step protocol involving:

  • Pyrazole ring formation : Condensation of 4-nitrophenylhydrazine with 1,3-dicarbonyl compounds.

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or Na₂S₂O₄ to yield the aniline group .

  • Amidation : Reacting the amine with carboxylic acids (e.g., ClCO₂Et) under microwave irradiation (150°C, 10–15 min) .

Key Data :

StepYield (Conventional)Yield (Microwave)Time Saved
Nitro reduction65–70%85–90%24h → 5min
Amidation50–60%75–80%12h → 8min

Buchwald-Hartwig Amidation

Direct coupling of 4-bromo derivatives with amides:

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃ in toluene at 100°C .

  • Application : Efficiently generates carboxanilides for TRPC channel inhibitors .

Electrophilic Substitution Reactions

The aniline group undergoes regioselective electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C yields 3-nitro derivatives.

  • Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives .

Mechanistic Insight :
The trifluoromethyl group deactivates the pyrazole ring, directing substitution to the para position of the aniline .

Nucleophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature allows substitution with nucleophiles:

  • Reagents : KOH/DMSO, 4-methylpyrazole.

  • Products : Tris(pyrazolyl)methyl derivatives via SNAr mechanisms .

Oxidation and Reduction

  • Oxidation : MnO₂ oxidizes the aniline to nitroso intermediates.

  • Reduction : NaBH₄ selectively reduces nitro groups without affecting the pyrazole ring .

Coordination Chemistry

The pyrazole N-atoms serve as ligands for transition metals:

  • Complexation : Reacts with Cu(II) or Zn(II) salts in ethanol to form octahedral complexes .

  • Applications : Potential use in catalysis or metallodrugs .

Heterocycle Functionalization

The pyrazole ring undergoes cycloaddition and annulation:

  • Example : (3+3)-Annulation with nitrile imines forms thiadiazine intermediates, followed by dehydration to yield trifluoromethylpyrazoles .

Critical Comparative Table: Key Reactions

Reaction TypeReagents/CatalystsMajor ProductsYield (%)Applications
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives70–85Drug intermediates
Buchwald-HartwigPd(OAc)₂, XantphosCarboxanilides65–75TRPC inhibitors
Electrophilic NitrationHNO₃/H₂SO₄3-Nitroaniline derivatives55–60Explosives precursors
CoordinationCuCl₂, EtOHMetal complexes80–90Catalysis

Research Advancements

  • Microwave Synthesis : Reduced amidation time from 12 hours to 8 minutes with 20–30% yield improvement .

  • Flow Chemistry : Continuous-flow reactors achieved 90% conversion in Suzuki couplings at 120°C with 2-min residence time .

  • Crystal Engineering : Polymorph control via solvent selection (e.g., Et₂O vs. pentane) influences supramolecular interactions .

This compound’s reactivity profile highlights its utility in medicinal chemistry, materials science, and catalysis. Innovations in microwave and flow technologies have significantly enhanced synthetic efficiency .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Key structural analogs differ in substituent positions or additional functional groups:

Compound Molecular Formula Substituents Key Properties References
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline C₁₀H₈F₃N₃ -CF₃ at pyrazole 4-position High nucleophilicity; used in metal-ligand complexes and drug synthesis
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline C₁₀H₈F₃N₃ -CF₃ at pyrazole 3-position Altered electronic effects; potential differences in binding affinity
4-(1H-Pyrazol-1-yl)aniline C₉H₉N₃ No -CF₃ substituent Reduced electron-withdrawing effects; simpler reactivity profile
4-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-3,5-difluoroaniline C₁₃H₁₀F₅N₃ -CF₃ at pyrazole 3-position; cyclopropyl and fluorine substituents Enhanced steric bulk; potential metabolic stability in pharmaceuticals
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline C₁₂H₁₂F₃N₃ Methyl at pyrazole 1-position; -CF₃ on aniline Increased lipophilicity; modified pharmacokinetics

Key Insights :

  • Positional isomerism (e.g., -CF₃ at pyrazole 3 vs. 4-position) significantly alters electronic properties and reactivity. For instance, 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline may exhibit weaker nucleophilicity due to reduced conjugation effects compared to the target compound .
  • Substituent additions , such as cyclopropyl or fluorine groups, enhance steric hindrance and metabolic stability, as seen in the difluoroaniline derivative .
Thermodynamic and Reactivity Profiles

Computational studies comparing 4-(trifluoromethyl)aniline derivatives reveal that methylated pyrazole analogs (e.g., 4-methylpyrazole) exhibit lower Gibbs free energy (ΔG = 7.1 kcal/mol) and enthalpy (ΔH = 9.6 kcal/mol) in nucleophilic substitution reactions compared to unsubstituted pyrazole (ΔG = 7.6 kcal/mol; ΔH = 10.4 kcal/mol) . The methyl group enhances nucleophilicity by stabilizing the transition state in SN2 mechanisms, as shown in DMSO solvent models .

Reactivity Trends :

  • Electron-withdrawing groups (-CF₃) reduce pyrazole basicity but enhance leaving-group displacement in reactions with aniline derivatives.
  • Methyl substituents on pyrazole improve reaction favorability by 0.5–0.8 kcal/mol, critical in synthetic pathways for tris(pyrazolyl)methyl complexes .

Q & A

Basic: What are the optimal synthetic routes for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves coupling reactions between 4-aminophenyl derivatives and trifluoromethyl-substituted pyrazole precursors. Key steps include:

  • Nucleophilic aromatic substitution : Reacting 4-nitroaniline derivatives with 4-(trifluoromethyl)-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents (NaBH₄) to convert nitro intermediates to the final aniline product.
    Critical Parameters :
  • Temperature : Excessively high temperatures (>120°C) may degrade the trifluoromethyl group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) ensures >95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the presence of the aniline NH₂ group (δ 5.2–5.8 ppm) and trifluoromethyl moiety (δ -60 to -65 ppm for ¹⁹F) .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. For example, the C–N bond in the pyrazole-aniline linkage averages 1.35 Å, with deviations <0.02 Å indicating high purity .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 256.18) .

Advanced: How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Using Gaussian 16 with the MN15L functional and def2-TZVP basis set, researchers model transition states and thermodynamic parameters. For instance, Gibbs free energy (ΔG‡) calculations reveal that substitution at the pyrazole C-4 position is favored (ΔG‡ = 28.5 kcal/mol) over C-3 (ΔG‡ = 32.1 kcal/mol) .
  • Solvent Effects : SMD solvation models (e.g., DMSO) predict solvolysis pathways, showing a 15% increase in reaction rate compared to gas-phase simulations .

Advanced: How can contradictory spectroscopic data between experimental and computational models be resolved?

Methodological Answer:

  • Benchmarking : Compare computed bond lengths/angles (e.g., from DFT) with crystallographic data. Root Mean Square Deviations (RMSD) <0.05 Å and Pearson Correlation Coefficients >0.95 indicate reliable models .
  • Error Analysis : Discrepancies in ¹⁹F NMR shifts may arise from solvent effects; recalibrate calculations using explicit solvent models (e.g., COSMO-RS) .

Advanced: What strategies optimize regioselectivity in derivatizing the pyrazole ring?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at the pyrazole C-5 position to enhance electrophilic substitution at C-4 .
  • Catalysis : Pd(OAc)₂/Xantphos catalyzes Suzuki-Miyaura couplings at C-4, achieving >80% yield with aryl boronic acids .

Basic: What are the compound’s key applications in medicinal chemistry research?

Methodological Answer:

  • Pharmacophore Design : The trifluoromethyl-pyrazole scaffold mimics COX-2 inhibitors (e.g., celecoxib analogs) .
  • Kinase Inhibition : Derivatives show IC₅₀ values <100 nM against DYRK1A, validated via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .

Advanced: How does the compound’s stability under acidic/basic conditions affect experimental design?

Methodological Answer:

  • Acidic Conditions (pH <3) : The aniline group protonates, reducing solubility. Use buffered solutions (pH 5–7) to prevent decomposition .
  • Basic Conditions (pH >9) : Hydrolysis of the pyrazole ring occurs above 60°C. Monitor via HPLC (C18 column, acetonitrile/water) to detect degradation products .

Advanced: What comparative studies highlight its uniqueness among trifluoromethyl-aniline derivatives?

Methodological Answer:

  • Structural Comparisons : X-ray data show shorter C–F bond lengths (1.33 Å) compared to non-fluorinated analogs (1.47 Å), enhancing electronic effects .
  • Biological Activity : In antimicrobial assays, this compound exhibits 2–3× higher potency than 4-(1H-tetrazol-1-yl)aniline due to improved membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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